6-chloro-5-nitro-N-propylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
326831-74-7 |
|---|---|
Molecular Formula |
C7H9ClN4O2 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
6-chloro-5-nitro-N-propylpyrimidin-4-amine |
InChI |
InChI=1S/C7H9ClN4O2/c1-2-3-9-7-5(12(13)14)6(8)10-4-11-7/h4H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
JAQFNGADDHFSFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Analytical Methodologies for the Characterization of 6 Chloro 5 Nitro N Propylpyrimidin 4 Amine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and advanced 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for delineating the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of 6-chloro-5-nitro-N-propylpyrimidin-4-amine, specific proton signals are expected. The propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the amine nitrogen. The amine proton (NH) would likely appear as a broad singlet, and a singlet would be anticipated for the proton on the pyrimidine (B1678525) ring.
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. Distinct signals would be observed for the three unique carbon atoms of the propyl group and the carbon atoms of the pyrimidine ring. The chemical shifts of the pyrimidine carbons would be influenced by the electron-withdrawing effects of the chloro and nitro substituents. For a structurally related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the reported ¹³C NMR signals in CDCl₃ are 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, and 41.7 ppm. nih.gov
Advanced 2D Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between adjacent protons in the propyl chain (e.g., the correlation between the CH₂ and CH₃ protons). wikipedia.orglibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). wikipedia.orglibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for establishing the connectivity between the propyl group and the pyrimidine ring, as well as the relative positions of the substituents on the pyrimidine ring. fiveable.me
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule. wikipedia.orgnih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrimidine-H | 8.5 - 9.0 | Singlet |
| NH | 5.0 - 7.0 | Broad Singlet |
| N-CH₂ | 3.2 - 3.6 | Triplet |
| CH₂ | 1.5 - 1.9 | Sextet |
| CH₃ | 0.8 - 1.2 | Triplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine Ring Carbons | 120 - 160 |
| N-CH₂ | 40 - 50 |
| CH₂ | 20 - 30 |
| CH₃ | 10 - 15 |
Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS)) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
MS and HRMS: Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. For the related compound 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, an [M+H]⁺ peak at m/z 265.0 was observed. nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of the target compound.
Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This pattern is a unique fingerprint of the molecule and provides valuable structural information. Expected fragmentation pathways for this compound would include the loss of the propyl group, the nitro group, and potentially the chlorine atom, leading to a series of daughter ions that can be used to piece together the molecular structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 218.0 |
| [M-NO₂]⁺ | 172.0 |
| [M-C₃H₇]⁺ | 175.0 |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vandanapublications.comvandanapublications.com
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups. vandanapublications.comvandanapublications.com The N-H stretching vibration of the secondary amine would appear in the region of 3200-3500 cm⁻¹. vandanapublications.com The C-H stretching vibrations of the propyl group would be observed around 2800-3000 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong absorptions in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring would be found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.
Table 4: Predicted FTIR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3500 |
| C-H Stretch (Aliphatic) | 2800 - 3000 |
| C=N/C=C Stretch (Aromatic) | 1400 - 1600 |
| NO₂ Asymmetric Stretch | 1500 - 1570 |
| NO₂ Symmetric Stretch | 1300 - 1370 |
| C-Cl Stretch | < 800 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of the target compound from any impurities or byproducts and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analytical assessment of compounds like this compound. For purification, a preparative HPLC system with a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol) would be employed to isolate the compound of interest from a crude reaction mixture.
For analytical purposes, an analytical HPLC system coupled with a UV detector would be used to determine the purity of the synthesized compound. A sharp, symmetrical peak at a specific retention time would indicate a pure compound. The purity can be quantified by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Comprehensive Metabolite Profiling
In the context of drug discovery and development, understanding the metabolic fate of a compound is critical. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique that is well-suited for the comprehensive profiling of metabolites in biological matrices. This powerful combination allows for the rapid separation of metabolites by UPLC, followed by their detection and structural elucidation by tandem mass spectrometry. Should this compound be investigated as a potential drug candidate, UPLC-MS/MS would be the method of choice to identify and quantify its metabolites in in vitro and in vivo systems.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography stands as the definitive analytical method for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unparalleled insight into bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from it, a detailed model of the molecular structure.
A thorough review of published scientific literature indicates that a single-crystal X-ray structure for this compound has not yet been reported. However, to illustrate the depth and nature of the data obtained from such an analysis, the crystallographic findings for a closely related analogue, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine , are presented. nih.govnih.gov The analysis of this analogue provides a valuable framework for understanding the structural characteristics that can be anticipated in this class of nitropyrimidine derivatives.
The crystal structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine was determined by X-ray single crystal diffraction. nih.gov In the reported structure, the dihedral angle between the pyrimidine and phenyl rings is 79.67 (8)°. nih.govnih.gov A key feature observed in the crystal packing is the presence of π–π stacking interactions between centrosymmetrically related pairs of pyrimidine rings. nih.govnih.gov These interactions result in centroid–centroid separations of 3.4572 (8) Å and 3.5433 (7) Å, contributing to the stability of the crystal lattice. nih.gov
The detailed crystallographic data for this analogue are summarized in the tables below, providing a clear example of the precise information generated by this methodology.
Crystal Data and Structure Refinement for 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine
Table 1: Crystal Data
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₉ClN₄O₂ |
| Formula Weight | 264.67 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 6.8980 (14) Å |
| b | 8.9282 (18) Å |
| c | 11.427 (2) Å |
| α | 73.76 (3)° |
| β | 86.80 (3)° |
| γ | 84.21 (3)° |
| Volume | 672.0 (2) ų |
| Z | 2 |
Data sourced from Acta Crystallographica Section E. nih.gov
Table 2: Data Collection and Refinement
| Parameter | Value |
|---|---|
| Diffractometer | Rigaku R-AXIS RAPID |
| Radiation Source | Fine-focus sealed tube |
| Absorption Correction | Multi-scan |
| Reflections Collected | 5925 |
| Independent Reflections | 2730 |
| R(int) | 0.030 |
| Refinement Details | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2730 / 0 / 164 |
| Goodness-of-fit on F² | 1.07 |
| Final R indices [I > 2σ(I)] | R1 = 0.049, wR2 = 0.154 |
| R indices (all data) | R1 = 0.083, wR2 = 0.174 |
| Largest diff. peak and hole | 0.25 and -0.19 e.Å⁻³ |
Data sourced from Acta Crystallographica Section E. nih.gov
While these findings for a related molecule are highly informative, the precise bond lengths, angles, and crystal packing of this compound will be unique to its structure, influenced by the conformation of the N-propyl group and its specific intermolecular interactions. The definitive solid-state structure of this compound awaits empirical determination through single-crystal X-ray analysis.
Investigation of Biological Activities and Molecular Mechanisms of Action of 6 Chloro 5 Nitro N Propylpyrimidin 4 Amine Analogues
Molecular Target Identification and Interaction Studies
The biological effects of 6-chloro-5-nitro-N-propylpyrimidin-4-amine analogues are rooted in their ability to interact with a variety of molecular targets. These interactions can lead to the modulation of key cellular pathways involved in disease pathogenesis.
Enzyme Inhibition Mechanisms (e.g., Tyrosine Kinases, Cysteine Proteases, Inducible Nitric Oxide Synthases, Cyclooxygenases)
Analogues of this compound, belonging to the broader class of pyrimidine (B1678525) derivatives, have been extensively studied as enzyme inhibitors.
Tyrosine Kinases: The pyrimidine scaffold is a common feature in many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov These compounds are crucial in cancer therapy, particularly for non-small-cell lung cancer (NSCLC). nih.gov Research has focused on designing pyrimidine derivatives that can overcome drug resistance caused by mutations in the EGFR gene, such as the C797S mutation. nih.gov For instance, certain 2-aminopyrimidine (B69317) derivatives have shown significant anti-proliferative activity against cell lines with this mutation. nih.gov Molecular docking studies suggest that these inhibitors bind to the ATP site of the kinase domain, forming crucial hydrogen bonds with key residues like Met793 and Lys745. nih.govacs.org The pyrido[2,3-d]pyrimidine (B1209978) scaffold has also been identified as a potent inhibitor of platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases. acs.org
Cysteine Proteases: Nitrile-based compounds, some of which incorporate a pyrimidine ring, are effective covalent inhibitors of cysteine proteases. frontiersin.orgnih.gov Computational studies indicate that the electrophilicity of the inhibitor plays a significant role, with pyrimidine-containing compounds showing greater inhibitory potential than those with a pyridine (B92270) ring. frontiersin.orgresearchgate.net The inhibition mechanism involves a nucleophilic reaction between a cysteine residue in the enzyme's active site and the inhibitor. frontiersin.orgnih.gov The binding is often stabilized by a network of hydrogen bonds with surrounding amino acid residues. nih.gov
Inducible Nitric Oxide Synthases (iNOS): Overproduction of nitric oxide (NO) by iNOS is linked to various inflammatory and neurodegenerative diseases. nih.govresearchgate.net Pyrimidine imidazole (B134444) derivatives have emerged as potent inhibitors of iNOS dimerization, a process essential for its enzymatic activity. nih.govresearchgate.net These inhibitors can bind to both iNOS monomers, preventing dimerization, and to active dimers, causing them to dissociate into inactive monomers. nih.govresearchgate.net This dual mechanism allows for the complete physiological inhibition of the enzyme. nih.gov Some inhibitors bind directly to the heme iron in the iNOS oxygenase domain. pnas.org The high selectivity of some pyrimidine-based inhibitors for iNOS over other NOS isoforms (nNOS and eNOS) makes them promising therapeutic candidates. pnas.orgpatsnap.com
Cyclooxygenases (COX): Pyrimidine derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.comnih.govnih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.govhopkinsarthritis.org Studies on certain pyrimidine derivatives have demonstrated high selectivity towards COX-2, with inhibitory activity comparable to or even exceeding that of established drugs like meloxicam. mdpi.comnih.govnih.gov Molecular docking studies have shown that these compounds can bind within the active site of the enzyme, interacting with key residues. nih.gov
| Enzyme Target | Pyrimidine Analogue Class | Mechanism of Inhibition | Key Findings | References |
|---|---|---|---|---|
| Tyrosine Kinases (e.g., EGFR) | Amino-pyrimidines, Pyrido[2,3-d]pyrimidines | Competitive binding at the ATP site | Overcomes drug resistance mutations (e.g., C797S); potent inhibition of EGFR, PDGFr, and FGFr. | nih.govnih.govacs.org |
| Cysteine Proteases | Nitrile-based pyrimidines | Covalent modification of active site cysteine | Inhibition is dependent on the electrophilicity of the compound. | frontiersin.orgnih.govresearchgate.net |
| Inducible Nitric Oxide Synthase (iNOS) | Pyrimidine imidazoles | Inhibition of enzyme dimerization; heme binding | High selectivity for iNOS over nNOS and eNOS; acts on both monomers and dimers. | nih.govresearchgate.netpnas.org |
| Cyclooxygenases (COX) | Various substituted pyrimidines | Inhibition of prostaglandin (B15479496) synthesis | High selectivity for COX-2 over COX-1, comparable to meloxicam. | mdpi.comnih.govnih.gov |
Receptor Binding and Modulation Mechanisms (e.g., G-protein Coupled Receptors, Ion Channels, Nuclear Receptors)
The interaction of pyrimidine analogues with various cell surface and intracellular receptors contributes to their pharmacological effects.
G-protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that mediate cellular responses to a wide array of signaling molecules. wikipedia.orgyoutube.com Pyrimidine derivatives have been investigated as modulators of GPCRs, such as the A3 adenosine (B11128) receptor (A3AR), which is overexpressed in some cancer cells. nih.gov The pyrimidine scaffold can be found in ligands designed to target these receptors. nih.gov Allosteric modulation, where a compound binds to a site on the receptor distinct from the primary ligand binding site, is a promising approach for achieving greater specificity. nih.gov Small molecule allosteric modulators have been identified for several purine (B94841) and pyrimidine receptors. nih.govdocumentsdelivered.com
Ion Channels: Ion channels are critical for maintaining cellular excitability and signaling. Pyridine nucleotides are known to regulate the activity of some ion channels, acting as ligands or as substrates for accessory proteins that modify channel function. nih.gov While direct evidence for this compound analogues is limited, the broader class of pyrimidine-related compounds has been studied for its effects on ion channels. For example, simulations integrating data on multiple ion channel block (including sodium and calcium channels) have been used to predict the cardiac risk profile of compounds. nih.gov
Nuclear Receptors: Nuclear receptors are ligand-activated transcription factors that regulate gene expression. nih.gov They are targets for a wide range of drugs. The ability of small molecules to enter the cell and bind to these intracellular receptors allows for the direct modulation of gene transcription. While specific studies on this compound analogues are not prominent in the available literature, the hydrophobic and planar characteristics of such aromatic heterocyclic compounds make them potential candidates for interaction with the ligand-binding domains of nuclear receptors. nih.gov
Nucleic Acid (DNA/RNA) Interaction Studies and Mechanistic Implications
The interaction of small molecules with DNA and RNA can lead to significant biological consequences, including mutagenicity and anticancer activity. The nitroaromatic and pyrimidine components of the target compound's analogues suggest potential for such interactions.
The electron-withdrawing nature of the nitro group on an aromatic ring is a key feature of many compounds that have been found to interact with nucleic acids. nih.gov The reduction of the nitro group, which can occur metabolically, can lead to the formation of reactive intermediates that can damage DNA. nih.gov This damage can occur through direct oxidation or the formation of DNA adducts, which can induce mutations. nih.govnih.gov For example, the reduction of the nitro group on the drug niclosamide (B1684120) has been linked to the induction of genome-wide DNA damage. nih.gov While this can be a mechanism for toxicity, it is also a mechanism exploited by some anticancer agents.
Mechanistic Exploration of Cellular and Biochemical Effects in In Vitro Models
The molecular interactions described above translate into observable effects at the cellular and biochemical levels. In vitro models are crucial for elucidating these mechanisms.
Anti-inflammatory Action at the Cellular and Molecular Level
The anti-inflammatory properties of pyrimidine derivatives are well-documented and are a direct consequence of their ability to inhibit key inflammatory mediators. nih.govrsc.org
In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1), pyrimidine derivatives have been shown to inhibit the growth of these inflammatory cells in a dose-dependent manner. mdpi.comnih.gov This anti-inflammatory effect is often attributed to the inhibition of enzymes like COX-2 and iNOS. mdpi.comnih.govnih.gov By blocking these enzymes, the production of pro-inflammatory molecules such as prostaglandins (B1171923) and nitric oxide is reduced. nih.gov The overproduction of NO by iNOS is a hallmark of many inflammatory conditions. nih.govnih.gov Therefore, the inhibition of iNOS by pyrimidine analogues represents a key mechanism of their anti-inflammatory action. nih.govresearchgate.net
| In Vitro Model | Observed Effect | Underlying Mechanism | References |
|---|---|---|---|
| LPS-stimulated THP-1 monocytes | Dose-dependent inhibition of cell growth | Inhibition of COX-2, leading to reduced prostaglandin synthesis. | mdpi.comnih.gov |
| iNOS-synthesizing RAW cells | Inhibition of nitric oxide (NO) production | Inhibition of iNOS dimerization and activity. | nih.govresearchgate.net |
| Various cellular assays | Reduced expression of inflammatory mediators | Inhibition of NF-κB, cytokines, and chemokines. | nih.gov |
Antioxidant Pathways and Reactive Oxygen Species Modulation
The balance between oxidants and antioxidants is crucial for cellular health. Pyrimidine derivatives and nitroaromatic compounds can influence this balance through various mechanisms.
Antimicrobial Activity Mechanisms (e.g., inhibition of bacterial growth, specific pathogen targeting)
The antimicrobial potential of nitropyrimidine analogues is intrinsically linked to the bioreductive activation of the nitro group. This mechanism is central to the action of many nitro-heterocyclic antimicrobial drugs. The antimicrobial activity is often dependent on the metabolic activation of the compound by the target microorganism. researchgate.net The reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which are capable of damaging cellular macromolecules, including DNA, leading to inhibition of bacterial growth and cell death.
The efficacy of these compounds can be influenced by the specific enzymatic makeup of different bacterial species and the local oxygen concentration. For instance, the antibacterial activity of some nitro-heterocyclic drugs is enhanced under low-oxygen conditions, which are prevalent in certain infection sites. researchgate.net The correlation between the rate of metabolism of these drugs within the bacteria and their antimicrobial activity suggests that the ability of a specific pathogen to reduce the nitro group is a key determinant of its susceptibility. researchgate.net
While broad-spectrum activity is a possibility, specific pathogen targeting can also be observed. For example, certain pyrimidine derivatives have shown inhibitory activity against specific Gram-positive bacteria.
Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Organism(s) | Putative Mechanism of Action |
|---|---|---|
| Nitro-heterocyclic compounds | Various bacteria | Metabolic activation to reactive intermediates, DNA damage researchgate.net |
Antiviral Properties and Underlying Mechanisms
Analogues of this compound, particularly nitropyrimidine derivatives, have been investigated for their antiviral properties. A notable mechanism of action for some of these compounds is the interference with the initial stages of viral infection, namely virus attachment to host cells.
For example, a class of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine has demonstrated potent, structure-dependent inhibition of Herpes Simplex Virus type 1 (HSV-1). researchgate.net The antiviral effect of these compounds was most pronounced when they were administered during the viral adsorption phase. researchgate.net Further studies on a representative compound from this class, DSTP-27, revealed that it acts by binding to cell surface heparan sulfate, which serves as a receptor for the virus, thereby preventing viral attachment. creative-proteomics.com
The structural features of these analogues are critical for their antiviral function. Research has shown that both the dispirotripiperazine moiety and a pyrimidine ring featuring a nitro group at the 5-position are essential for activity. researchgate.netcreative-proteomics.com The electronic properties of the pyrimidine ring also play a role; a reduction in electron density in the terminal pyrimidine rings was found to enhance antiviral activity. researchgate.net This highlights the potential for designing novel antiviral agents by modifying the pyrimidine scaffold. A wide range of pyrimidine molecules have been explored for their activity against various viruses, including influenza virus, respiratory syncytial virus, and human immunodeficiency virus. taylorandfrancis.com
Antiproliferative Mechanisms in Various Cellular Models (e.g., cytotoxicity assays, apoptosis induction, cell cycle analysis)
The antiproliferative activity of this compound analogues is a key area of investigation, with significant potential for applications in oncology. The mechanisms underlying their effects on cancer cells are multifaceted and often involve the induction of cytotoxicity, apoptosis, and cell cycle arrest.
Bioactive nitro-derivatives of pyrimidine have been shown to affect cell proliferation, apoptosis, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer cells) in human breast cancer models. researchgate.net The cytotoxicity of these compounds is frequently linked to the bioreductive activation of the nitro group, a process that is enhanced in the hypoxic (low oxygen) environments characteristic of solid tumors. This activation leads to the formation of reactive intermediates that can cause cellular damage.
The evaluation of antiproliferative activity is typically conducted through a series of in vitro assays:
Cytotoxicity Assays: These assays measure the concentration of a compound required to kill a certain percentage of cancer cells. For instance, the IC50 value, which is the concentration that inhibits 50% of cell growth, is a common metric. Pyrimidine-based compounds have been developed as potent inhibitors of various kinases involved in cancer cell proliferation, with some showing IC50 values in the nanomolar range against specific cancer cell lines.
Apoptosis Induction: Many anticancer agents work by inducing apoptosis, or programmed cell death. Assays for apoptosis measure markers such as caspase activation or changes in the cell membrane. The ability of nitropyrimidine analogues to induce apoptosis is a critical aspect of their antiproliferative mechanism.
Cell Cycle Analysis: These studies determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2, M). Some pyrimidine analogues can cause cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.
Table 2: Antiproliferative Activity of Selected Pyrimidine-Based Compounds
| Compound Class | Cancer Cell Line(s) | Key Findings |
|---|---|---|
| Nitro-derivatives of pyrimidine | Human breast cancer | Effects on cell proliferation, apoptosis, angiogenesis, and metastasis researchgate.net |
| Pyrimidine-based FAK inhibitors | MDA-MB-231 (Triple-Negative Breast Cancer) | Potent inhibition of cell proliferation (IC50 = 0.126 µM) and lung metastasis |
| Imidazole-pyrimidine-sulfonamide hybrids | Various cancer cell lines | Excellent cytotoxicity with growth inhibitions up to 95% |
Research into Pyrimidine Metabolism and Biosynthesis Pathways
Metabolic Flux Analysis of Pyrimidine Biosynthetic Routes
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov This methodology is particularly valuable for understanding how cancer cells reprogram their metabolism to support rapid proliferation and how they respond to drug treatments. nih.govnih.gov Pyrimidine biosynthesis is often upregulated in cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis. creative-proteomics.comnih.gov
While specific MFA studies on this compound analogues are not widely available, the principles of MFA can be applied to investigate their impact on pyrimidine biosynthetic routes. The primary approach for MFA is ¹³C-MFA, which involves feeding cells a substrate labeled with a stable isotope, such as ¹³C-glucose or ¹³C-glutamine. nih.govnih.gov As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites, including the intermediates of the pyrimidine pathway.
By measuring the distribution of these isotopes in the pyrimidine metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can computationally model and estimate the fluxes through the different reactions in the pathway. creative-proteomics.comnih.govnih.gov
Potential applications of MFA in studying these compounds include:
Determining if the compounds inhibit specific enzymes in the pyrimidine de novo synthesis pathway.
Identifying metabolic bottlenecks or points of regulation affected by the drug.
Revealing how metabolic fluxes are rerouted in response to treatment, which could uncover mechanisms of resistance or synthetic lethalities.
Malignant cells often rewire their metabolic pathways to promote survival and growth, and understanding these changes through MFA can provide crucial insights for developing more effective cancer therapies. nih.gov
Quantitative Analysis of Intracellular Pyrimidine Metabolite Levels
Pyrimidine analogues often function as prodrugs, meaning they need to be metabolized within the cell to their active forms. nih.govyoutube.com This intracellular activation typically involves a series of phosphorylation steps to form monophosphate, diphosphate, and ultimately triphosphate nucleotides. youtube.com These activated nucleotides are the molecules that exert the pharmacological effects, such as by being incorporated into DNA or RNA and disrupting their synthesis. nih.gov
Therefore, the quantitative analysis of intracellular pyrimidine metabolite levels is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds. nih.govyoutube.com Such analysis provides a direct measure of the amount of the "activated drug" at its site of action. nih.gov This information can help to explain differences in treatment responses among patients and to elucidate mechanisms of drug resistance. nih.govyoutube.com
However, measuring these intracellular concentrations presents several analytical challenges:
The intracellular concentrations of these analogue nucleotides are often very low, necessitating highly sensitive analytical methods. nih.gov
The structures of the pyrimidine analogue nucleotides are very similar to their natural, endogenous counterparts, making them difficult to distinguish. nih.gov
Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are typically required for the reliable quantification of these metabolites. creative-proteomics.comnih.gov Studies have shown that intracellular concentrations of pyrimidine nucleotides can vary considerably between patients, which raises the possibility of individualizing therapy based on these measurements. youtube.com
Bioreductive Activation Mechanisms of Nitro-Containing Pyrimidine Compounds
A key feature of many nitro-containing compounds, including analogues of this compound, is their mechanism of activation through bioreduction. This process is particularly relevant in the context of cancer therapy, as solid tumors often contain regions of low oxygen, or hypoxia.
The bioreductive activation is an enzyme-catalyzed process where the nitro group (-NO₂) undergoes a series of reductions. This typically involves one-electron reductases that can reduce the nitro group to a nitro radical anion. In the presence of oxygen, this radical anion can be re-oxidized back to the parent nitro compound in a futile cycle. However, under hypoxic conditions, the radical anion can undergo further reduction to form reactive species such as nitroso (-NO) and hydroxylamine (-NHOH) intermediates.
These reduction products are highly reactive and can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity. This selective activation in hypoxic environments makes these compounds attractive as hypoxia-activated prodrugs, which can specifically target tumor cells while sparing well-oxygenated normal tissues. The enzymes responsible for this activation, known as nitroreductases, can be found endogenously in mammalian cells and bacteria.
Future Research Directions and Advanced Perspectives on 6 Chloro 5 Nitro N Propylpyrimidin 4 Amine
Development of Novel Pyrimidine-Based Scaffolds with Enhanced Target Specificity
The pyrimidine (B1678525) nucleus is a privileged scaffold in drug discovery, forming the backbone of numerous FDA-approved drugs. ijsat.orgnih.gov The development of novel scaffolds based on the 6-chloro-5-nitro-N-propylpyrimidin-4-amine structure could lead to agents with enhanced target specificity and improved therapeutic profiles. Strategic modifications at the 2, 4, 5, or 6 positions of the pyrimidine ring are a well-documented approach to generate derivatives with greater affinity for specific biological targets. nih.gov
Future research efforts will likely focus on the following:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-propylamine group, for instance by introducing longer aliphatic chains, could modulate lipophilicity and efficacy. nih.gov Additionally, replacing the chloro or nitro groups with other functionalities could drastically alter the molecule's electronic properties and binding capabilities. SAR studies are crucial for optimizing the scaffold to interact with specific biological targets, such as protein kinases, which are often implicated in cancer. nih.gov
Bioisosteric Replacement: The pyrimidine ring itself can act as a bioisostere for other aromatic systems like phenyl groups, often improving pharmacokinetic and pharmacodynamic properties. nih.gov Researchers may explore replacing the core pyrimidine structure with other heterocycles to discover novel scaffolds with unique biological activities.
Multi-Target Drug Design: There is a growing interest in developing single molecules that can interact with multiple targets, which can be particularly advantageous in treating complex diseases like cancer. acs.org The this compound scaffold could be elaborated to create dual inhibitors, for example, targeting both kinases and other proteins involved in cell proliferation.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These computational tools can significantly accelerate the identification and optimization of novel pyrimidine derivatives.
Key applications in the context of this compound research include:
Predictive Modeling for Biological Activity: AI/ML models can be trained on large datasets of existing pyrimidine derivatives to predict the biological activity of new, untested compounds. mdpi.com This allows for the rapid virtual screening of large chemical libraries to identify promising candidates for synthesis and further testing.
ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound early in the drug discovery process is critical. AI/ML models can predict properties like drug-induced kidney injury (DIKI) by integrating physicochemical properties and off-target interactions. mdpi.comresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a target product profile, it can generate novel pyrimidine-based scaffolds that are optimized for activity, selectivity, and safety.
The use of AI and ML can help to reduce the time and cost of drug development by focusing laboratory efforts on the most promising compounds. nih.gov
Elucidation of Undiscovered Biological Pathways and Molecular Targets
While the pyrimidine scaffold is known to interact with a wide range of biological targets, many potential pathways remain unexplored. gsconlinepress.com The unique combination of functional groups in this compound suggests it could have novel biological activities.
Future research in this area may involve:
High-Throughput Screening: Testing the compound against a broad panel of biological targets, such as enzymes and receptors, could reveal unexpected activities.
Omics Approaches: Integrated transcriptomic and metabolomic analyses can provide a comprehensive view of how the compound affects cellular processes. mdpi.com This can help to identify the metabolic and regulatory pathways that are modulated by the compound.
Chemical Proteomics: This technique can be used to identify the direct protein targets of the compound within a cell, providing crucial insights into its mechanism of action.
For instance, some pyrimidine derivatives have been found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, a discovery that could lead to new treatments for osteoporosis. nih.gov Investigating whether this compound or its derivatives have similar effects could open up new therapeutic avenues.
Methodological Advancements in Pyrimidine Synthesis and Analytical Characterization
The efficient and sustainable synthesis of pyrimidine derivatives is a key area of ongoing research. ijsat.org Modern synthetic methods offer significant advantages over traditional approaches.
Advanced Synthetic Methodologies:
| Method | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and often milder reaction conditions. mdpi.com |
| Multicomponent Reactions | Combine three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, and the ability to generate diverse molecular libraries. nih.gov |
| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than a batch. | Enhanced safety, better control over reaction parameters, and ease of scalability. |
| Green Catalysis | Employs environmentally benign catalysts, such as biowaste-derived catalysts. | Increased sustainability and reduced environmental impact. nih.gov |
Advanced Analytical Characterization Techniques:
| Technique | Application |
| 2D-NMR Spectroscopy | Provides detailed information about the connectivity of atoms within a molecule, crucial for unambiguous structure elucidation. |
| High-Resolution Mass Spectrometry (HRMS) | Allows for the precise determination of a compound's molecular formula. nih.gov |
| Single-Crystal X-ray Diffraction | Determines the three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural proof. nih.gov |
These advanced synthetic and analytical techniques will be instrumental in the efficient development and characterization of novel derivatives of this compound.
Q & A
Q. What safety precautions are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
